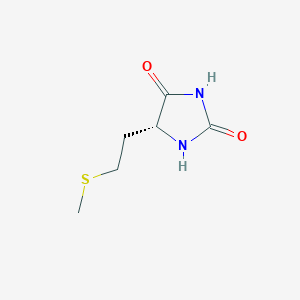

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRXUMXMKBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884585 | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13253-44-6 | |

| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a hydantoin derivative of the essential amino acid methionine. This compound, also known as methionine hydantoin, serves as a key intermediate in the industrial production of methionine and is of interest to researchers in medicinal chemistry and drug development.[1][2] This guide details the primary synthetic routes, experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic organic compound belonging to the hydantoin class.[1] Hydantoins are a significant structural motif in a variety of pharmaceuticals, exhibiting a broad range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[3][4] The synthesis of methionine hydantoin is a critical step in the large-scale chemical production of DL-methionine, an essential amino acid widely used in animal feed and nutritional supplements.[1][5] The two most prevalent methods for synthesizing 5-substituted hydantoins, including the title compound, are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.[3][6]

Synthetic Methodologies

Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides a direct route to hydantoins from α-amino acids.[3][7] This method involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.

Reaction Scheme:

The synthesis proceeds in two main steps:

-

Formation of a Ureido Derivative: The amino acid (methionine) is reacted with potassium cyanate in an acidic aqueous solution to form the corresponding N-carbamoyl amino acid (ureido derivative).

-

Cyclization: The ureido derivative is then heated in the presence of a strong acid, such as hydrochloric acid, to induce cyclization and form the hydantoin ring.[3]

A variation of this method involves the initial esterification of the amino acid, followed by reaction with potassium cyanate and subsequent acid-catalyzed cyclization.[3]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that is highly versatile for the preparation of 5-substituted and 5,5-disubstituted hydantoins.[4][6] This reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.[2][4][8]

For the synthesis of this compound, the starting carbonyl compound is 3-(methylthio)propionaldehyde (methional).

Reaction Scheme:

The reaction mechanism is thought to proceed through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and subsequently cyclizes to form the hydantoin.[9]

The industrial synthesis of DL-methionine commonly employs a carbonate-hydantoin process, which is a variation of the Bucherer-Bergs reaction.[5] This process starts with raw petrochemical materials to first produce 3-(methylthio)propionaldehyde. This intermediate is then converted to the hydantoin derivative using ammonia, carbon dioxide, and hydrogen cyanide.[5]

Experimental Protocols

Detailed Methodology for Urech Hydantoin Synthesis from Methionine

This protocol is adapted from a general procedure for the synthesis of hydantoins from α-amino acids.[3]

Materials:

-

L-Methionine

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Chloride

-

Potassium Cyanate (KOCN)

-

Concentrated Hydrochloric Acid (37%)

-

Distilled Water

Procedure:

Step 1: Esterification of L-Methionine

-

Suspend L-methionine in ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an oil bath.

-

Stir the mixture for 10 minutes.

-

Bubble hydrogen chloride gas through the mixture. The hydrogen chloride gas can be generated by the dropwise addition of concentrated sulfuric acid to sodium chloride.[3]

-

Continue bubbling the gas until the amino acid is completely dissolved (approximately 30 minutes).

-

Reflux the reaction mixture for a specified time to ensure complete esterification.

-

Cool the mixture and remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

Step 2: Formation of the Ureido Derivative

-

Dissolve the amino acid ester hydrochloride in water.

-

Add a solution of potassium cyanate in water dropwise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature. The formation of the ureido derivative may result in the formation of a precipitate.

Step 3: Acid-Catalyzed Cyclization

-

To the mixture containing the ureido derivative, add concentrated hydrochloric acid (37% v/v).

-

Heat the reaction mixture on a steam bath to facilitate cyclization.[3]

-

Upon cooling, the this compound product will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol/water, to improve purity.

Detailed Methodology for Bucherer-Bergs Reaction

This protocol describes a general procedure for the Bucherer-Bergs reaction, which can be adapted for the synthesis of this compound from 3-(methylthio)propionaldehyde.

Materials:

-

3-(methylthio)propionaldehyde (methional)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a pressure vessel or a sealed flask, combine 3-(methylthio)propionaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Heat the reaction mixture with stirring to a temperature typically between 60-70°C.[6] The reaction is often carried out under pressure.

-

Maintain the reaction at this temperature for several hours until the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

The hydantoin product may precipitate upon cooling. If not, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to induce precipitation.

-

Collect the crude product by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₂S | [10][11][12] |

| Molecular Weight | 174.22 g/mol | [10][11][12] |

| CAS Number | 13253-44-6 | [10][11][12] |

| Appearance | Colorless/White Solid | General Knowledge |

| Purity | 95+% (Commercially Available) | [10] |

| ¹H NMR | Spectral data available | [11] |

| ¹³C NMR | Spectral data available | [11] |

| IR Spectrum | Spectral data available | [11] |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 174 | [11] |

Table 2: Overview of Synthetic Methods

| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Urech Hydantoin Synthesis | L-Methionine | Potassium Cyanate, HCl | Readily available starting material (amino acid) | May require multiple steps (esterification) |

| Bucherer-Bergs Reaction | 3-(methylthio)propionaldehyde | KCN/NaCN, (NH₄)₂CO₃ | One-pot reaction, versatile | Starting aldehyde may be less common than the amino acid, use of toxic cyanides |

Mandatory Visualizations

Caption: Urech hydantoin synthesis pathway from L-methionine.

Caption: Bucherer-Bergs reaction pathway from methional.

References

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. ikm.org.my [ikm.org.my]

- 4. benchchem.com [benchchem.com]

- 5. krohne.com [krohne.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 8. Bucherer-Bergs Reaction [drugfuture.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound , 95+% , 13253-44-6 - CookeChem [cookechem.com]

- 11. 5-(2-(Methylthio)ethyl)-2,4-imidazolidinedione | C6H10N2O2S | CID 567982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Chemical Properties of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as methionine hydantoin, is a heterocyclic organic compound that serves as a crucial intermediate in the industrial synthesis of the essential amino acid L-methionine.[1][2] Its chemical structure, a derivative of imidazolidine-2,4-dione (hydantoin), features a methylthioethyl side chain at the 5-position. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on quantitative data, experimental methodologies, and pathway visualizations to support research and development in related fields.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological studies.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | [3] |

| Synonyms | 5-[2-(Methylthio)ethyl]hydantoin, Methionine hydantoin | [3] |

| CAS Number | 13253-44-6 | [4] |

| Molecular Formula | C₆H₁₀N₂O₂S | [4] |

| Molecular Weight | 174.22 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 107 - 109 °C | [5] |

| Boiling Point | Not available | |

| Solubility | The methylthio group is noted to enhance its reactivity and solubility. | [5] |

| pKa | Not available | |

| XLogP3-AA | 0.2 | [3] |

| Topological Polar Surface Area | 83.5 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectral Data Analysis

Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the S-CH₃ group, multiplets for the two CH₂ groups of the ethyl side chain, a multiplet for the C5-H of the hydantoin ring, and broad singlets for the N1-H and N3-H protons of the ring.

-

¹³C NMR: Characteristic peaks would be observed for the S-CH₃ carbon, the two CH₂ carbons, the C5 carbon of the hydantoin ring, and the two carbonyl carbons (C2 and C4).[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

-

N-H stretching: Around 3200-3400 cm⁻¹ (broad)

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

-

C=O stretching (carbonyls): Two distinct bands around 1700-1780 cm⁻¹

-

C-N stretching: Around 1200-1350 cm⁻¹

-

C-S stretching: Around 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): Expected at m/z = 174.

-

Fragmentation Pattern: Common fragmentation would involve cleavage of the side chain, such as the loss of the methylthioethyl group or parts of it, and fragmentation of the hydantoin ring.[7]

Experimental Protocols

Synthesis via Bucherer-Bergs Reaction

The most common method for the synthesis of 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[8][9] This is a one-pot, multicomponent reaction.

Starting Material: The logical starting aldehyde for the synthesis of this compound is 3-(methylthio)propanal.

Reaction Principle: The reaction involves the treatment of an aldehyde or ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(methylthio)propanal, potassium cyanide, and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.

-

Reaction Conditions: Heat the reaction mixture, for example, to 60-70°C, and stir for several hours.[8] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Caption: Bucherer-Bergs synthesis of the target molecule.

Biological Significance and Signaling Pathways

This compound is a key precursor in the biotechnological production of L-methionine, a process known as the "hydantoinase process".[10] This enzymatic cascade offers a stereoselective route to the essential amino acid.

The Hydantoinase Pathway for L-Methionine Production

This pathway utilizes a racemic mixture of D,L-5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and converts it into L-methionine through the action of three key enzymes:

-

Hydantoin Racemase: This enzyme catalyzes the racemization of the L-hydantoin to the D-hydantoin, ensuring a continuous supply of the D-enantiomer for the subsequent enzymatic step.[11][12]

-

D-Hydantoinase: This enzyme stereoselectively hydrolyzes the D-enantiomer of the hydantoin to form N-carbamoyl-D-methionine.[11]

-

L-N-Carbamoylase (or N-Carbamoyl-L-amino acid amidohydrolase): This enzyme catalyzes the hydrolysis of N-carbamoyl-L-methionine to produce L-methionine, ammonia, and carbon dioxide. While the initial product from hydantoinase is the D-carbamoyl amino acid, some organisms possess a racemase that converts it to the L-form for the L-N-carbamoylase, or an L-selective hydantoinase can be engineered.[11][13][14]

Caption: Enzymatic conversion of the hydantoin to L-methionine.

Conclusion

This compound is a compound of significant interest due to its central role as a precursor in the synthesis of L-methionine. This guide has provided a detailed overview of its chemical properties, a general protocol for its synthesis, and a visualization of its biological conversion pathway. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development, facilitating further investigation and application of this important molecule. Further experimental validation of some of the computed and predicted properties is encouraged for more precise applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound , 95+% , 13253-44-6 - CookeChem [cookechem.com]

- 3. 5-(2-(Methylthio)ethyl)-2,4-imidazolidinedione | C6H10N2O2S | CID 567982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 10. Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cheme.caltech.edu [cheme.caltech.edu]

- 12. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as methionine hydantoin, is a heterocyclic organic compound derived from the amino acid methionine. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and antimicrobial properties. The three-dimensional arrangement of atoms in the crystal lattice of this compound is crucial for understanding its physicochemical properties, stability, and interactions with biological targets. This knowledge is fundamental for rational drug design and development.

Despite a thorough search of publicly available crystallographic databases and the scientific literature, the specific single-crystal X-ray structure of this compound has not been reported. However, this guide provides valuable related information, including the physicochemical properties of the target compound, a detailed analysis of the crystal structure of a closely related derivative, and relevant experimental protocols for synthesis and crystallographic analysis.

Physicochemical Properties

While the crystal structure is not available, fundamental physicochemical data for this compound has been compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C6H10N2O2S | PubChem[1] |

| Molecular Weight | 174.22 g/mol | PubChem[1] |

| CAS Number | 13253-44-6 | PubChem[1] |

| Appearance | White to Almost white powder to crystal | ChemicalBook[2] |

| Melting Point | 108°C | ChemicalBook[2] |

| pKa | 8.77 ± 0.10 (Predicted) | ChemicalBook[2] |

Crystal Structure of a Close Analog: 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

In the absence of data for the target compound, we present the crystallographic information for a structurally similar molecule, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. This derivative shares the same core imidazolidine ring and the 5-(2-(methylthio)ethyl) side chain, with modifications at the N3 position and the C2 carbonyl group (a thione group in this case). The analysis of this structure provides insights into the likely conformational preferences and packing interactions of the target molecule. A 2018 study detailed the synthesis and characterization, including X-ray crystallography, of this 2-thiohydantoin derivative.[3]

Table of Crystallographic Data for 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

| Parameter | Value |

| Empirical Formula | C9H14N2OS2 |

| Formula Weight | 230.35 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234(5) |

| b (Å) | 11.4567(6) |

| c (Å) | 10.3456(5) |

| α (°) | 90 |

| β (°) | 108.345(2) |

| γ (°) | 90 |

| Volume (ų) | 1137.91(10) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.344 |

| Absorption coefficient (mm⁻¹) | 0.437 |

| F(000) | 488 |

Note: The specific bond lengths and angles were not available in the referenced abstract. A full crystallographic information file (CIF) would be required for a detailed geometric analysis.

Experimental Protocols

Synthesis of Hydantoin Derivatives from Amino Acids

A common and efficient method for the synthesis of hydantoins from α-amino acids is the Urech hydantoin synthesis.[4][5] This multi-step process can be adapted for the synthesis of this compound from methionine.

Detailed Methodology:

-

Esterification of the Amino Acid: The starting amino acid (e.g., methionine) is dissolved in an alcohol, such as ethanol. The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it to catalyze the formation of the corresponding amino acid ester hydrochloride. The reaction mixture is then typically refluxed to ensure complete conversion. The solvent is removed under reduced pressure to yield the crude ester.

-

Formation of the Ureido Derivative: The amino acid ester hydrochloride is dissolved in a suitable solvent, and a solution of potassium cyanate is added. The mixture is heated to reflux. During this step, the amino group of the amino acid ester reacts with the cyanate to form a ureido derivative.

-

Acid-Catalyzed Cyclization: The ureido derivative is then treated with a strong acid, such as concentrated hydrochloric acid, and heated. This promotes an intramolecular cyclization reaction, leading to the formation of the hydantoin ring. Upon cooling, the hydantoin product often crystallizes from the solution and can be collected by filtration.

References

- 1. 5-(2-(Methylthio)ethyl)-2,4-imidazolidinedione | C6H10N2O2S | CID 567982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-Methylthioethyl)hydantoin | C6H10N2O2S | CID 114629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel L- and D-amino acid derivatives of hydroxyurea and hydantoins: synthesis, X-ray crystal structure study, and cytostatic and antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

In-Depth Technical Guide: The Core Mechanism of Action of 5-[2-(methylthio)ethyl]hydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[2-(methylthio)ethyl]hydantoin, also known as methionine hydantoin, is a heterocyclic organic compound primarily recognized for its pivotal role as a key intermediate in the biotechnological production of the essential amino acid methionine. Its core mechanism of action is centered on its function as a substrate for a multi-enzyme cascade, commonly referred to as the "hydantoinase process." This process facilitates the stereoselective conversion of the racemic hydantoin derivative into optically pure D- or L-methionine. While its role in amino acid synthesis is well-documented, preliminary information also suggests potential antioxidant properties, likely attributable to its sulfur-containing moiety. This guide provides a comprehensive technical overview of the enzymatic conversion of 5-[2-(methylthio)ethyl]hydantoin, including detailed experimental protocols and quantitative data. It also briefly explores the current understanding of its potential antioxidant activity.

Introduction

5-[2-(methylthio)ethyl]hydantoin (CAS RN: 13253-44-6) is a synthetic derivative of the amino acid methionine.[1][2][3] Structurally, it belongs to the hydantoin class of compounds, which are derivatives of imidazolidine-2,4-dione. The primary significance of 5-[2-(methylthio)ethyl]hydantoin in industrial and research settings lies in its utility as a precursor for the production of enantiomerically pure amino acids, particularly D- and L-methionine.[4][5][6] This is achieved through a highly efficient and stereoselective enzymatic pathway known as the hydantoinase process. Beyond its role as a biochemical substrate, 5-[2-(methylthio)ethyl]hydantoin is also utilized in other applications, including as a plant growth regulator and a component in cosmetic formulations due to its potential antioxidant properties.[7] This guide will focus on the detailed molecular mechanisms underlying its biological conversion and touch upon the evidence for its antioxidant capabilities.

Core Mechanism of Action: The Hydantoinase Process

The principal mechanism of action of 5-[2-(methylthio)ethyl]hydantoin is its sequential enzymatic conversion to methionine. This biocatalytic cascade, known as the "hydantoinase process," employs three key enzymes to resolve the racemic mixture of D,L-5-[2-(methylthio)ethyl]hydantoin into a single desired stereoisomer of methionine.[4][8] This process is of significant industrial importance for the production of optically pure amino acids.[9]

Signaling Pathway and Experimental Workflow

The enzymatic conversion of D,L-5-[2-(methylthio)ethyl]hydantoin to D-methionine is a three-step process as illustrated in the signaling pathway diagram below. The experimental workflow typically involves the use of whole recombinant microbial cells, often Escherichia coli, engineered to overexpress the required enzymes.[4]

Caption: Experimental workflow for the enzymatic production of D-methionine.

The core of this process lies in the coordinated action of the three enzymes, which can be visualized in the following signaling pathway diagram:

Caption: The Hydantoinase Process signaling pathway.

Key Enzymes and Their Roles

-

D-Hydantoinase (EC 3.5.2.2): This enzyme, also known as dihydropyrimidinase, catalyzes the stereoselective hydrolysis of the cyclic amide bond in the D-enantiomer of 5-[2-(methylthio)ethyl]hydantoin to produce N-carbamoyl-D-methionine.[4][10] The L-enantiomer is not recognized by this enzyme and remains unchanged.

-

N-Carbamoyl-D-amino acid amidohydrolase (D-Carbamoylase) (EC 3.5.1.77): This enzyme specifically hydrolyzes the N-carbamoyl group of N-carbamoyl-D-methionine to yield D-methionine, ammonia, and carbon dioxide.[11][12] This step is crucial for obtaining the final desired amino acid.

-

Hydantoin Racemase: To achieve a theoretical 100% conversion of the starting racemic mixture, a hydantoin racemase is employed. This enzyme interconverts the unreacted L-5-[2-(methylthio)ethyl]hydantoin into its D-enantiomer, which can then serve as a substrate for the D-hydantoinase.[4][13] This dynamic kinetic resolution drives the reaction towards the complete production of the D-amino acid.

Quantitative Data

The efficiency of the hydantoinase process for the production of D-methionine from 5-[2-(methylthio)ethyl]hydantoin has been quantified in several studies. The following table summarizes key quantitative parameters from a study using a recombinant E. coli whole-cell system.

| Parameter | Value | Reference |

| Substrate Concentration | 15 mM | [4] |

| Conversion | 100% | [4] |

| Reaction Time | 30 min | [4] |

| Optimal pH | 8.0 | [4] |

| Optimal Temperature | 50 °C | [4] |

Experimental Protocols

A common method to determine D-hydantoinase activity involves monitoring the formation of N-carbamoyl-D-methionine from D,L-5-[2-(methylthio)ethyl]hydantoin.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM D,L-5-[2-(methylthio)ethyl]hydantoin

-

Whole recombinant cells or purified enzyme

-

-

Procedure:

-

Pre-incubate the reaction mixture at 50 °C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 50 °C with agitation.

-

At specific time intervals, withdraw aliquots and stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant for the formation of N-carbamoyl-D-methionine and the depletion of the substrate using High-Performance Liquid Chromatography (HPLC).[4]

-

The activity of D-carbamoylase is typically determined by measuring the amount of D-methionine produced from N-carbamoyl-D-methionine.

-

Reaction Mixture:

-

100 mM Phosphate buffer (pH 7.5)

-

10 mM N-carbamoyl-D-methionine

-

Whole recombinant cells or purified enzyme

-

-

Procedure:

-

Pre-incubate the reaction mixture at 50 °C for 5 minutes.

-

Start the reaction by adding the enzyme source.

-

Incubate at 50 °C.

-

Stop the reaction at various time points by adding a quenching agent (e.g., trifluoroacetic acid).

-

Quantify the produced D-methionine by HPLC analysis, often after derivatization.[11]

-

The activity of hydantoin racemase is assessed by monitoring the conversion of one enantiomer of 5-[2-(methylthio)ethyl]hydantoin to the other.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.5)

-

5 mM of either D- or L-5-[2-(methylthio)ethyl]hydantoin

-

Purified hydantoin racemase

-

-

Procedure:

-

Incubate the reaction mixture at 40 °C.

-

Take aliquots at different time intervals.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the enantiomeric ratio of 5-[2-(methylthio)ethyl]hydantoin using chiral HPLC.[13]

-

Secondary Mechanism of Action: Antioxidant Activity

While the primary mechanism of action of 5-[2-(methylthio)ethyl]hydantoin is as a substrate for methionine synthesis, its chemical structure, particularly the presence of a sulfur atom, suggests potential antioxidant properties. Sulfur-containing compounds, including the amino acid methionine, are known to play a role in cellular defense against oxidative stress.[8][14]

Putative Antioxidant Mechanisms

The antioxidant activity of sulfur-containing compounds can occur through several mechanisms:

-

Direct Radical Scavenging: The sulfur atom can directly interact with and neutralize reactive oxygen species (ROS). Methionine, for instance, can be oxidized to methionine sulfoxide, thereby scavenging ROS.[14] It is plausible that the methylthio group in 5-[2-(methylthio)ethyl]hydantoin could act similarly.

-

Precursor to Antioxidant Molecules: As a precursor to methionine, 5-[2-(methylthio)ethyl]hydantoin can indirectly contribute to the synthesis of important endogenous antioxidants such as glutathione, which is a key player in cellular redox homeostasis.[14]

Experimental Evidence and Data

To date, there is a lack of specific studies directly investigating the antioxidant activity of 5-[2-(methylthio)ethyl]hydantoin. The claims of its antioxidant properties in cosmetic and food preservation applications are likely based on the general knowledge of sulfur-containing compounds and its relation to methionine.[7] Further research is required to quantify its radical scavenging capacity and to elucidate the specific mechanisms involved. Standard in vitro antioxidant assays could be employed for this purpose.

Caption: Proposed workflow for assessing antioxidant activity.

Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (ferric reducing antioxidant power) assay would be suitable for initial screening and quantification of the antioxidant potential of 5-[2-(methylthio)ethyl]hydantoin.[7][15]

Conclusion

The core mechanism of action of 5-[2-(methylthio)ethyl]hydantoin is unequivocally its role as a substrate in the enzymatic "hydantoinase process" for the stereoselective synthesis of methionine. This multi-step biochemical pathway is well-characterized and of significant industrial relevance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working on the biocatalytic production of amino acids.

The secondary, putative mechanism of antioxidant activity is less defined and requires dedicated investigation. While the chemical structure suggests such a role, direct experimental evidence and mechanistic studies are currently lacking. Future research should focus on quantifying the antioxidant capacity of 5-[2-(methylthio)ethyl]hydantoin and elucidating the specific molecular interactions involved in its potential radical scavenging and cytoprotective effects. Such studies would not only validate its use in cosmetic and food preservation applications but could also open new avenues for its application in drug development and therapy.

References

- 1. DE102004022065A1 - Screening method for hydantoin racemases - Google Patents [patents.google.com]

- 2. 5-(2-Methylthioethyl)hydantoin | C6H10N2O2S | CID 114629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-Methylthioethyl)hydantoin | 13253-44-6 [chemicalbook.com]

- 4. Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cheme.caltech.edu [cheme.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccesspub.org [openaccesspub.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. Hydantoins are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. While specific research on the biological effects of this compound is limited, this document consolidates available information on its potential activities by examining data from structurally related analogs and the broader imidazolidine-2,4-dione family. This guide includes a summary of reported quantitative biological data, detailed experimental methodologies for relevant assays, and visualizations of potential signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound, also known as 5-[2-(methylthio)ethyl]hydantoin, is a heterocyclic organic compound with the chemical formula C6H10N2O2S.[1] The imidazolidine-2,4-dione core, commonly referred to as the hydantoin ring system, is a prominent pharmacophore found in numerous clinically significant drugs.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][3][4][5]

This document will present a detailed analysis of the potential antimicrobial and cytotoxic activities, supported by experimental protocols and data presented in a structured format. Furthermore, potential signaling pathways that may be modulated by hydantoin derivatives will be discussed and visualized.

Quantitative Biological Data

Due to the limited specific data for this compound, this section summarizes the quantitative biological data for the structurally similar analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone .[4] These data provide valuable insights into the potential biological profile of the target compound.

Table 1: Antimicrobial Activity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

The antimicrobial activity was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[4]

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | >128 |

| Staphylococcus epidermidis | ATCC 12228 | Gram-positive | >128 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | >128 |

| Bacillus subtilis | ATCC 6633 | Gram-positive | >128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate | Gram-positive | 64 |

| Escherichia coli | ATCC 25922 | Gram-negative | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Salmonella Typhimurium | ATCC 14028 | Gram-negative | >128 |

| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | >128 |

| Candida albicans | ATCC 10231 | Fungus | >128 |

| Candida krusei | ATCC 6258 | Fungus | >128 |

| Candida parapsilosis | ATCC 22019 | Fungus | >128 |

Data extracted from a study on 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.[4]

Table 2: Cytotoxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

The cytotoxic effects were evaluated using the MTT assay on various human cancer cell lines and a normal fibroblast cell line. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth after a 48-hour incubation period.[4]

| Cell Line | Cell Type | IC50 (µM) |

| HCT-116 | Human Colon Carcinoma | >100 |

| A549 | Human Lung Carcinoma | >100 |

| MCF-7 | Human Breast Adenocarcinoma | >100 |

| MRC-5 | Human Fetal Lung Fibroblast | >100 |

Data extracted from a study on 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on established protocols for similar compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

References

Synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, commonly known as methionine hydantoin, and its derivatives. This guide details established synthetic methodologies, presents key quantitative data, and outlines experimental protocols to support research and development in medicinal chemistry and drug discovery.

Introduction

Imidazolidine-2,4-diones, or hydantoins, are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The 5-(2-(methylthio)ethyl) substituent, derived from the amino acid methionine, imparts unique physicochemical characteristics to the hydantoin scaffold, making its derivatives promising candidates for therapeutic development. This guide focuses on the core synthetic routes to this scaffold and its analogs, providing a foundation for further exploration and derivatization.

Core Synthesis Methodologies

The primary methods for the synthesis of this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that is widely used for the synthesis of 5-substituted hydantoins.[1] For the synthesis of methionine hydantoin, the reaction typically starts from 3-(methylthio)propanal.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides an alternative route starting from the corresponding amino acid, in this case, methionine.[2][3][4] This method involves the formation of an intermediate ureido acid, which then undergoes cyclization to form the hydantoin ring.

Experimental Protocols

General Procedure for Bucherer-Bergs Synthesis

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylthio)propanal in aqueous ethanol.

-

Addition of Reagents: Add potassium cyanide (or sodium cyanide) and ammonium carbonate to the solution. A typical molar ratio of aldehyde to cyanide to carbonate is approximately 1:2:2.[1]

-

Reaction Conditions: Heat the mixture to a temperature of 60-100°C and maintain with stirring.[1] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.[1]

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the purified this compound.[1]

General Procedure for Urech Hydantoin Synthesis

Based on the Urech synthesis of other hydantoins from amino acids, a general protocol for methionine hydantoin is as follows[2][4]:

-

Formation of Ureido Derivative: Dissolve methionine in water and add potassium cyanate. Heat the mixture to facilitate the formation of the N-carbamoylmethionine (ureido) intermediate.

-

Cyclization: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, and heat to induce cyclization of the ureido intermediate to the hydantoin.[4]

-

Isolation and Purification: Cool the reaction mixture to allow the hydantoin product to crystallize. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield pure this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₂S | [2] |

| Molecular Weight | 174.22 g/mol | [2] |

| Melting Point | Not specified | |

| Appearance | Not specified |

Table 2: Spectroscopic Data for Characterization

| Technique | Data | Reference |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| IR (KBr) | Data not available in searched literature. | |

| Mass Spec (GC-MS) | NIST Number: 237167 | [2] |

Note: Detailed spectral data with peak assignments were not available in the reviewed literature.

Synthesis of Derivatives and Biological Activity

The derivatization of the this compound core can be achieved at the N-1 and N-3 positions of the hydantoin ring. These modifications are often pursued to modulate the compound's pharmacokinetic and pharmacodynamic properties.

N-Substituted Derivatives

The synthesis of N-substituted derivatives can be achieved by reacting the parent hydantoin with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

Biological Activities of Derivatives

While specific biological data for derivatives of this compound are limited in the searched literature, related hydantoin and thiazolidine-2,4-dione derivatives have shown promising anticancer and antimicrobial activities.[5][6][7][8][9][10][11][12][13] For example, various N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines such as MCF-7.[5] Additionally, certain 5-imino-4-thioxoimidazolidin-2-one derivatives have demonstrated significant antibacterial and antifungal properties.[8][10]

The development of novel derivatives based on the this compound scaffold is a promising area for the discovery of new therapeutic agents. Further research is warranted to synthesize and evaluate a library of these compounds to establish structure-activity relationships and identify lead candidates for further development.

Conclusion

This technical guide has provided an overview of the synthesis of this compound and its potential for derivatization. The Bucherer-Bergs and Urech synthesis methods offer viable routes to the core structure. While detailed experimental protocols and comprehensive characterization data for the parent molecule are not extensively documented in the readily available literature, the general procedures outlined here provide a solid foundation for researchers. The known biological activities of related hydantoin derivatives underscore the potential of the this compound scaffold as a source of new drug candidates. Further synthetic exploration and biological screening are crucial next steps in realizing this potential.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(2-(Methylthio)ethyl)-2,4-imidazolidinedione | C6H10N2O2S | CID 567982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester | Semantic Scholar [semanticscholar.org]

The Pharmacokinetic Profile of 5-[2-(methylthio)ethyl]hydantoin: Acknowledging a Data Gap and Projecting Future Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of 5-[2-(methylthio)ethyl]hydantoin. Despite its availability as a research chemical and its use as an intermediate in various chemical syntheses, no specific studies detailing its absorption, distribution, metabolism, and excretion (ADME) in any biological system have been published. This technical guide, therefore, aims to summarize the known chemical and physical properties of the compound, and based on its structural similarity to endogenous molecules, project a hypothetical metabolic pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting the need for empirical studies to elucidate the in vivo behavior of this molecule.

Chemical and Physical Properties

A clear understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The available data for 5-[2-(methylthio)ethyl]hydantoin is summarized below.

| Property | Value | Source |

| Molecular Formula | C6H10N2O2S | [1][2] |

| Molecular Weight | 174.22 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 107 - 109 °C | [1] |

| CAS Number | 13253-44-6 | [1][3] |

Hypothetical Metabolic Pathways

Given that 5-[2-(methylthio)ethyl]hydantoin is functionally related to D-methionine, it is plausible that its metabolism could intersect with the methionine metabolic pathways.[4] A primary metabolic route could involve the hydrolysis of the hydantoin ring, a common metabolic transformation for hydantoin-containing compounds. This would be followed by further metabolism of the resulting amino acid-like structure.

The methionine salvage pathway, a crucial pathway for recycling sulfur-containing molecules, could also play a role in the metabolism of 5-[2-(methylthio)ethyl]hydantoin or its metabolites.[5] This pathway converts 5'-methylthioadenosine (MTA) back into methionine. The structural similarity of the side chain of 5-[2-(methylthio)ethyl]hydantoin to methionine suggests that its metabolites might enter this pathway.

Below is a hypothetical metabolic pathway for 5-[2-(methylthio)ethyl]hydantoin.

Caption: A hypothetical metabolic pathway for 5-[2-(methylthio)ethyl]hydantoin.

General Experimental Protocols for Pharmacokinetic Studies

While specific experimental protocols for 5-[2-(methylthio)ethyl]hydantoin are not available, a general workflow for determining the pharmacokinetic profile of a novel small molecule is well-established. This typically involves in vitro and in vivo studies.

In Vitro Studies

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to determine the rate of metabolism.

-

CYP450 Inhibition/Induction: Assessing the potential of the compound to inhibit or induce major cytochrome P450 enzymes to predict drug-drug interactions.

-

Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

-

Permeability: Using cell-based assays (e.g., Caco-2) to predict intestinal absorption.

In Vivo Studies

-

Animal Models: Administration of the compound to animal models (typically rodents) via different routes (e.g., intravenous, oral).

-

Sample Collection: Timed collection of blood, urine, and feces.

-

Bioanalytical Method: Development and validation of a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound and its potential metabolites in biological matrices.

-

Pharmacokinetic Analysis: Using specialized software to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

The logical workflow for a typical pharmacokinetic study is illustrated in the diagram below.

Caption: A generalized workflow for pharmacokinetic studies of a new chemical entity.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the pharmacokinetic profile of 5-[2-(methylthio)ethyl]hydantoin. While its chemical properties are known, its in vivo behavior remains uncharacterized. The hypothetical metabolic pathway presented here, based on its structural similarity to methionine, provides a starting point for future research. To fill this critical knowledge gap, comprehensive ADME studies are required. Such studies, following established protocols for small molecule drug candidates, will be essential to determine the therapeutic potential and safety profile of this compound. Researchers are encouraged to undertake these investigations to unlock the full potential of 5-[2-(methylthio)ethyl]hydantoin and its derivatives in medicinal chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(2-(Methylthio)ethyl)-2,4-imidazolidinedione | C6H10N2O2S | CID 567982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-Methylthioethyl)hydantoin | 13253-44-6 [chemicalbook.com]

- 4. 5-(2-Methylthioethyl)hydantoin | C6H10N2O2S | CID 114629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Preliminary Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a hydantoin derivative, is a chemical entity with potential applications in various fields. As with any chemical compound intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This document provides a preliminary hazard assessment based on currently available public data. It is important to note that comprehensive toxicological studies for this specific compound are limited in the public domain. Therefore, this guide also outlines the necessary experimental studies required to build a complete safety profile, in accordance with international regulatory guidelines.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified with the following hazard statements[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation)[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Data Presentation: Knowledge Gaps in Quantitative Toxicology

A comprehensive literature search did not yield specific quantitative toxicological data for this compound. To fulfill the requirements of a full technical guide, the following data points would be essential. The tables below are presented as templates to be populated as data becomes available through future studies.

Table 1: Acute Toxicity Endpoints

| Study Type | Species | Route of Administration | LD50/LC50 | Confidence Intervals | Observations |

| Acute Oral Toxicity | Rat | Oral | Data not available | Data not available | Data not available |

| Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data not available | Data not available | Data not available |

| Acute Inhalation Toxicity | Rat | Inhalation | Data not available | Data not available | Data not available |

Table 2: Irritation and Sensitization

| Study Type | Species | Scoring System | Result | Observations |

| Dermal Irritation | Rabbit | Draize | Data not available | Data not available |

| Eye Irritation | Rabbit | Draize | Data not available | Data not available |

| Skin Sensitization | Guinea Pig/Mouse | Buehler/LLNA | Data not available | Data not available |

Table 3: Genotoxicity Profile

| Assay Type | Test System | Metabolic Activation | Concentration Range | Result |

| Ames Test | S. typhimurium | With/Without S9 | Data not available | Data not available |

| Chromosome Aberration | Mammalian Cells | With/Without S9 | Data not available | Data not available |

| In Vitro Micronucleus | Mammalian Cells | With/Without S9 | Data not available | Data not available |

| In Vivo Micronucleus | Rodent | N/A | Data not available | Data not available |

Table 4: Repeated Dose Toxicity

| Study Duration | Species | Route of Administration | NOAEL | LOAEL | Target Organs |

| 28-Day Study | Rat | Oral | Data not available | Data not available | Data not available |

| 90-Day Study | Rat | Oral | Data not available | Data not available | Data not available |

Recommended Experimental Protocols for a Comprehensive Toxicological Assessment

To address the existing data gaps, a battery of toxicological studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is necessary. The following is a proposed workflow for a comprehensive toxicological evaluation.

Caption: Proposed workflow for comprehensive toxicological evaluation.

Methodologies for Key Experiments:

-

Acute Oral Toxicity (OECD 423/425): This study would involve the administration of this compound to rodents (typically rats) via oral gavage. The study aims to determine the median lethal dose (LD50) and identify clinical signs of toxicity and target organs.

-

Dermal and Eye Irritation (OECD 404 & 405): These protocols involve applying the test substance to the skin and eyes of rabbits, respectively, to assess the potential for irritation and corrosion. Observations for erythema, edema, and other effects are recorded over a set period.

-

In Vitro Genotoxicity Battery (OECD 471, 487, 473): A series of in vitro tests are required to assess the mutagenic and clastogenic potential of the compound. This typically includes a bacterial reverse mutation test (Ames test), an in vitro mammalian cell micronucleus test, and an in vitro mammalian chromosome aberration test.

-

Repeated Dose 28-Day Oral Toxicity Study (OECD 407): This study provides information on the adverse effects of repeated oral exposure to the substance for 28 days. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity for this compound. Future research, potentially involving transcriptomics, proteomics, and targeted cellular assays, would be necessary to elucidate these aspects. A hypothetical workflow for investigating the mechanism of toxicity is presented below.

Caption: Workflow for investigating the mechanism of toxicity.

Conclusion

The available data for this compound indicates a preliminary hazard profile of being harmful if swallowed and an irritant to the skin, eyes, and respiratory system. However, a significant lack of quantitative toxicological data prevents a comprehensive risk assessment. The execution of standardized toxicological studies, as outlined in this guide, is essential to fully characterize the safety profile of this compound. For researchers and drug development professionals, prioritizing these studies is a critical step before advancing this molecule in any development pipeline. This proactive approach to safety assessment will ensure regulatory compliance and safeguard human health.

References

Methodological & Application

experimental protocol for 5-[2-(methylthio)ethyl]hydantoin application

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(methylthio)ethyl]hydantoin is a hydantoin derivative with potential applications in pharmaceutical and agrochemical research.[1] As a member of the hydantoin chemical class, it shares a core structure with compounds known to possess a wide range of biological activities, including anticonvulsant, anti-cancer, and anti-inflammatory properties. This document provides detailed experimental protocols for the application of 5-[2-(methylthio)ethyl]hydantoin and its derivatives, focusing on in vitro cytotoxicity and in vivo toxicity assays. Additionally, a putative mechanism of action is discussed based on the known activities of related hydantoin compounds.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 13253-44-6 |

| Molecular Formula | C6H10N2O2S |

| Molecular Weight | 174.22 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 107 - 109 °C |

| Purity | ≥ 99% (GC) |

Putative Mechanism of Action: GSK-3β Inhibition

Hydantoin and thiohydantoin derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3][4] Inhibition of GSK-3β is a therapeutic strategy for various diseases, including neurodegenerative disorders, diabetes, and cancer.[3][5] The proposed mechanism for 5-[2-(methylthio)ethyl]hydantoin involves its potential to bind to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates.

Caption: Putative signaling pathway of 5-[2-(methylthio)ethyl]hydantoin.

Data Presentation

The following tables summarize the biological activity of a closely related derivative, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.

Table 1: In Vitro Cytotoxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone [6]

| Cell Line | Cell Type | Result (up to 200 μM) |

| MRC-5 | Normal human lung fibroblasts | No cytotoxicity observed |

| A549 | Human lung carcinoma | No cytotoxicity observed |

| HCT-116 | Human colorectal carcinoma | No cytotoxicity observed |

| MDA-MB-231 | Human breast carcinoma | No cytotoxicity observed |

Table 2: In Vivo Acute Toxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone in Zebrafish Embryos [6]

| Endpoint | Result |

| Lethal Effects | No significant mortality observed |

| Teratogenic Effects | No significant malformations observed |

| Cardiotoxicity | No significant cardiotoxic effects observed |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies on related hydantoin derivatives and is suitable for assessing the cytotoxic effects of 5-[2-(methylthio)ethyl]hydantoin on various cell lines.[6][7]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) and a normal human cell line (e.g., MRC-5)

-

5-[2-(methylthio)ethyl]hydantoin

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in DMSO.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Acute Toxicity Assessment using the Fish Embryo Toxicity (FET) Test

This protocol is based on the OECD Guideline 236 and a study on a related thiohydantoin derivative to assess the acute toxicity of 5-[2-(methylthio)ethyl]hydantoin on zebrafish embryos.[6]

Materials:

-

Fertilized zebrafish (Danio rerio) embryos

-

5-[2-(methylthio)ethyl]hydantoin

-

Embryo medium (e.g., E3 medium)

-

DMSO

-

24-well plates

-

Stereomicroscope

Procedure:

-

Embryo Collection and Selection:

-

Collect freshly fertilized embryos (within 2 hours post-fertilization, hpf).

-

Select healthy, normally developing embryos for the assay.

-

-

Exposure:

-

Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in DMSO.

-

Prepare a range of test concentrations by diluting the stock solution in embryo medium. The final DMSO concentration should not exceed 0.1%.

-

Place one embryo per well in a 24-well plate containing 2 mL of the respective test solution. Include a vehicle control (embryo medium with DMSO) and a negative control (embryo medium only).

-

Incubate the plates at 26 ± 1°C with a 14/10 hour light/dark cycle.

-

-

Observation:

-

Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope.

-

Record the following lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

-

Record the following teratogenic endpoints: malformations of the head, tail, and yolk sac, as well as pericardial edema.

-

Record heart rate at 48 hpf to assess cardiotoxicity.

-

-

Data Analysis:

-

Calculate the cumulative mortality at each concentration and time point.

-

Determine the LC50 (lethal concentration for 50% of the embryos) at 96 hpf.

-

Quantify the incidence of specific malformations at each concentration.

-

Caption: Workflow for the Fish Embryo Toxicity (FET) test.

Conclusion

The provided protocols offer a framework for the initial biological evaluation of 5-[2-(methylthio)ethyl]hydantoin. The data on a closely related derivative suggest low cytotoxicity and in vivo toxicity, making it a potentially interesting scaffold for further investigation. The putative mechanism of action through GSK-3β inhibition provides a starting point for more detailed mechanistic studies. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as 5-[2-(methylthio)ethyl]hydantoin, is a key heterocyclic intermediate primarily utilized as a precursor in the synthesis of the essential amino acid DL-methionine. Its stable hydantoin structure allows for the efficient introduction of the methionine side chain, which can be subsequently converted to the corresponding amino acid through hydrolysis. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to DL-methionine, a critical component in various pharmaceutical and nutraceutical applications.

Chemical Properties

| Property | Value |

| Molecular Formula | C6H10N2O2S |

| Molecular Weight | 174.22 g/mol |

| IUPAC Name | 5-(2-methylsulfanylethyl)imidazolidine-2,4-dione |

| CAS Number | 13253-44-6 |

| Appearance | White crystalline solid (typical) |

| Synonyms | 5-[2-(Methylthio)ethyl]hydantoin, Methionine hydantoin |

Applications in Organic Synthesis

The primary application of this compound is as a direct precursor to DL-methionine. The industrial synthesis of methionine, an essential amino acid used in dietary supplements, animal feed, and pharmaceutical formulations, heavily relies on this intermediate. The robust nature of the hydantoin ring provides a stable scaffold for the construction of the amino acid backbone, which is later revealed through a straightforward hydrolysis step.

Beyond methionine synthesis, the imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[2] While this compound itself is not typically the final active pharmaceutical ingredient, its synthesis provides a gateway to a class of compounds with significant therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol describes the synthesis of this compound from 3-(methylthio)propionaldehyde using the Bucherer-Bergs reaction. This one-pot multicomponent reaction is a classic and efficient method for the preparation of 5-substituted hydantoins.[3][4]

Materials:

-

3-(Methylthio)propionaldehyde (MMP)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

To this solution, add 3-(methylthio)propionaldehyde (1.0 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours (e.g., 4-6 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | ~97% | [5] |

| Reaction Temperature | 60-80°C | [3][4] |

| Reaction Time | 4-6 hours | General Protocol |

Protocol 2: Hydrolysis of this compound to DL-Methionine

This protocol outlines the basic hydrolysis of the hydantoin to yield the corresponding amino acid, DL-methionine.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2-4 equivalents in water).

-

Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) to ensure complete hydrolysis. The reaction progress can be monitored by the evolution of ammonia and carbon dioxide.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with hydrochloric acid to the isoelectric point of methionine (pH ~5.7) to precipitate the DL-methionine.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline DL-methionine by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | ~99% | [5] |

| Reaction Temperature | Reflux | General Protocol |

| Reaction Time | 2-4 hours | General Protocol |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from 3-(methylthio)propionaldehyde to DL-methionine.

Biological Significance: The S-Adenosylmethionine (SAM) Cycle

While this compound is primarily a synthetic precursor, its end-product, L-methionine, is a crucial component in cellular metabolism. A key metabolic pathway involving L-methionine is the S-adenosylmethionine (SAM) cycle, which is central to numerous cellular processes, including methylation of DNA, RNA, proteins, and lipids.[5][6]

Caption: The S-Adenosylmethionine (SAM) cycle.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The synthesis protocols involve the use of highly toxic cyanides, which must be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.